molecular formula C9H17NO2 B1366036 2-Methyl-3-(piperidin-1-yl)propanoic acid CAS No. 24007-12-3

2-Methyl-3-(piperidin-1-yl)propanoic acid

Cat. No.: B1366036
CAS No.: 24007-12-3
M. Wt: 171.24 g/mol
InChI Key: FNXJEHJSDJHSFC-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-1-yl)propanoic acid is a synthetic compound that belongs to the class of piperidine derivatives. It has a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol. This compound is typically found as a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-1-yl)propanoic acid typically involves the reaction of piperidine with 2-methylacrylic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-3-(piperidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(piperidin-1-yl)propanoic acid hydrochloride: A hydrochloride salt form of the compound with similar properties and applications

    2-Methyl-3-piperidin-1-ylpropionic acid: A closely related compound with slight structural differences

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-3-piperidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(9(11)12)7-10-5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXJEHJSDJHSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406283, DTXSID801292735
Record name 2-methyl-3-piperidin-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Methyl-1-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31035-70-8, 24007-12-3
Record name α-Methyl-1-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31035-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-3-piperidin-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Methyl-1-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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